4-tert-Butylbenzylisocyanide
Overview
Description
4-tert-Butylbenzylisocyanide is an organic compound with the molecular formula C12H15N. It is a derivative of benzylisocyanide, where the benzyl group is substituted with a tert-butyl group at the para position. This compound is known for its unique reactivity due to the presence of the isocyanide functional group, which exhibits both nucleophilic and electrophilic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzylisocyanide can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbenzyl bromide with trimethylsilyl cyanide in the presence of silver perchlorate in dichloromethane at room temperature. The reaction typically proceeds in two stages:
Stage 1: Reaction of 4-tert-butylbenzyl bromide with trimethylsilyl cyanide in the presence of silver perchlorate in dichloromethane at 20°C for 1 hour.
Stage 2: Treatment with sodium hydrogencarbonate in dichloromethane for 10 minutes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with electrophiles due to the nucleophilic nature of the isocyanide group.
Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Electrophilic Addition: Reagents such as acids and electrophiles like alkyl halides are used.
Cycloaddition: Reagents include dienes and other unsaturated compounds.
Major Products
Substitution Reactions: Products include substituted benzylisocyanides.
Addition Reactions: Products include adducts with electrophiles.
Cycloaddition Reactions: Products include various heterocyclic compounds.
Scientific Research Applications
4-tert-Butylbenzylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl isocyanide
- Cyclohexyl isocyanide
- Phenyl isocyanide
- Benzyl isocyanide
Uniqueness
4-tert-Butylbenzylisocyanide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity of the isocyanide group. This makes it distinct from other isocyanides, such as phenyl isocyanide and benzyl isocyanide, which do not have such bulky substituents .
Properties
IUPAC Name |
1-tert-butyl-4-(isocyanomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFDOAFEQMVWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373790 | |
Record name | 4-tert-Butylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-99-1 | |
Record name | 4-tert-Butylbenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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